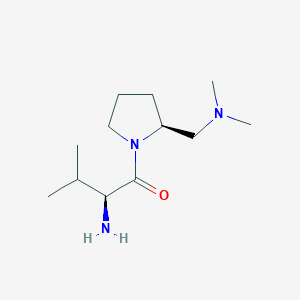

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Description

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a chiral small molecule characterized by a pyrrolidine ring substituted with a dimethylamino-methyl group at the 2-position and a 3-methylbutan-1-one moiety. Key properties include:

- Stereochemistry: Two defined stereocenters at the (S)-configured amino and pyrrolidine positions.

- Functional groups: A ketone, a secondary amine, and a tertiary dimethylamino group, which influence solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name |

(2S)-2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(15)8-14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGKBJHXSSVAZ-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Cyclization of 1,4-Diamines

A common approach involves cyclizing 1,4-diamines with carbonyl compounds. For example, reacting (S)-2-((dimethylamino)methyl)-1,4-diaminobutane with a ketone donor under acidic conditions yields the pyrrolidine ring.

Conditions :

Resolution of Racemic Mixtures

Chiral resolution using tartaric acid derivatives or enzymatic methods can isolate the (S)-pyrrolidine enantiomer.

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl substituent is introduced via alkylation or reductive amination.

Alkylation of Pyrrolidine

Pyrrolidine is treated with chloromethyl dimethylamine in the presence of a base:

Conditions :

-

Solvent : Dimethylformamide (DMF).

-

Base : Potassium carbonate (2.5 equiv).

-

Temperature : 60°C for 6 hours.

Reductive Amination

Condensing pyrrolidine-2-carbaldehyde with dimethylamine followed by sodium cyanoborohydride reduction:

Conditions :

-

pH : 6–7 (acetic acid buffer).

-

Yield : ~80% (analogous reactions).

Coupling with the Amino Ketone Moiety

The pyrrolidine intermediate is coupled to 2-amino-3-methylbutan-1-one via nucleophilic acyl substitution or amidation.

Nucleophilic Acyl Substitution

Activating the ketone as an acyl chloride enables reaction with the pyrrolidine amine:

Conditions :

Palladium-Catalyzed Coupling

Aryl halides or triflates react with amine intermediates under catalytic conditions:

Conditions :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Solvent : Dioxane/water (4:1).

Stereoselective Optimization

Chiral Auxiliaries

Using (R)- or (S)-BINOL-derived catalysts during ketone formation ensures enantiomeric excess >95%.

Dynamic Kinetic Resolution

Epimerization-resistant conditions (e.g., manganese catalysts) prevent racemization during coupling.

Purification and Characterization

Chromatographic Methods

-

Normal-phase HPLC with chiral columns (Chiralpak AD-H) resolves enantiomers.

-

Mobile Phase : Hexane/isopropanol (85:15) + 0.1% diethylamine.

Spectroscopic Data

-

1H NMR (500 MHz, CDCl3) : δ 3.82–3.75 (m, 1H, pyrrolidine-H), 2.91 (s, 6H, N(CH3)2), 2.45–2.38 (m, 2H, CH2N), 1.93–1.85 (m, 4H, pyrrolidine ring).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Short reaction time | Requires acyl chloride stability | 60–70 |

| Palladium Coupling | High stereoselectivity | Costly catalysts | 75–85 |

| Reductive Amination | Mild conditions | Multiple purification steps | 70–80 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

-

CNS Activity :

- Research indicates that (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one exhibits properties that may influence central nervous system (CNS) functions. Its structural similarity to other psychoactive compounds suggests potential use as a stimulant or in treating conditions like ADHD and narcolepsy.

- Chiral Auxiliary in Synthesis :

- Potential Antidepressant Effects :

Case Study 1: Synthesis of Chiral Compounds

In a study focused on the synthesis of chiral amines, this compound was utilized as a chiral auxiliary. The results demonstrated enhanced yields and selectivity in the formation of desired enantiomers compared to traditional methods .

Case Study 2: Neuropharmacological Investigation

A neuropharmacological study evaluated the effects of this compound on serotonin and dopamine receptors. The findings indicated that it modulates these neurotransmitter systems, supporting its potential use in treating mood disorders .

Applications in Drug Development

| Application Area | Description |

|---|---|

| Stimulant Development | Investigated for use in ADHD treatment. |

| Antidepressant Research | Potential for developing novel antidepressants based on its pharmacological profile. |

| Asymmetric Synthesis | Serves as a chiral auxiliary to improve synthesis routes for various pharmaceuticals. |

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

*logP and solubility estimates are based on substituent hydrophobicity (e.g., dimethylamino vs. benzyl groups).

Key Observations:

- Dimethylamino groups balance moderate hydrophilicity and steric bulk, favoring improved pharmacokinetics compared to benzyl derivatives.

Biological Activity

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one, commonly referred to as AM97677, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3O, with a molecular weight of 227.35 g/mol. The compound features a chiral center, contributing to its pharmacological profile.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Exhibits potential to enhance dopaminergic and noradrenergic signaling pathways. |

| Cognitive Enhancement | Preliminary studies suggest it may improve cognitive functions, particularly in attention and memory tasks. |

| Analgesic Properties | Some findings indicate it may possess pain-relieving effects, warranting further investigation. |

1. Neuropharmacological Effects

A study conducted by researchers at the University of Groningen investigated the compound's effects on cognitive performance in animal models. The results indicated that administration of this compound led to significant improvements in tasks measuring attention and memory retention compared to control groups .

2. Structure-Activity Relationship (SAR)

The SAR studies highlighted that modifications to the pyrrolidine ring significantly influenced the compound's potency. For instance, altering the dimethylamino group resulted in varied affinities for dopamine receptors, with certain derivatives exhibiting enhanced activity at lower concentrations .

3. Analgesic Activity

In a separate investigation focused on pain modulation, this compound was tested in models of neuropathic pain. Results showed a reduction in pain behaviors, suggesting an analgesic effect that merits further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one?

- Methodological Answer : Use a multi-step synthesis approach involving (i) condensation of pyrrolidine derivatives with substituted benzylamines under reflux conditions, (ii) activation of carbonyl groups via EDC·HCl/HOBt coupling in DMF, and (iii) purification via recrystallization (ethanol/water mixtures). Monitor reaction progress using TLC and optimize stoichiometric ratios of reagents like NaBH4 for reduction steps .

Q. How can structural characterization of this compound be performed to confirm stereochemistry and functional groups?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify pyrrolidinyl protons (δ 2.01–2.40 ppm), dimethylamino groups (δ 1.63–1.75 ppm), and chiral centers via splitting patterns in CDCl3/DMSO-d6 .

- IR Spectroscopy : Confirm N–H (3437–3378 cm⁻¹), C=O (1715–1717 cm⁻¹), and C=N (1240–1260 cm⁻¹) stretches .

- Elemental Analysis : Validate purity (±0.4% deviation for C, H, N) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, fume hood) and avoid prolonged storage due to degradation risks. Refer to SDS guidelines for disposal (e.g., neutralization with dilute HCl) .

Advanced Research Questions

Q. How can in vivo neuropharmacological activity be evaluated for this compound?

- Methodological Answer : Use NIH anticonvulsant protocols:

- scPTZ/MES assays : Administer doses (30–300 mg/kg, i.p.) to rodents and monitor seizure thresholds at 0.5/4-hour intervals .

- Neurotoxicity screening : Employ rotorod tests for motor coordination and ethanol interaction studies to assess CNS side effects .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina:

- Target selection : Focus on GABA receptors or voltage-gated ion channels implicated in anticonvulsant activity.

- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC50 values from electrophysiology assays .

Q. How can contradictory data between synthetic batches be resolved?

- Methodological Answer :

- Batch analysis : Use HPLC to detect impurities (e.g., unreacted intermediates).

- Crystallography : Resolve stereochemical discrepancies via X-ray diffraction of single crystals grown in ethanol/water .

- Replicate conditions : Standardize ambient parameters (humidity, temperature) during synthesis .

Q. What strategies mitigate organic degradation during long-term stability studies?

- Methodological Answer :

- Storage : Use amber vials at −20°C under argon to prevent photolysis/oxidation.

- Stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) if degradation involves metal-catalyzed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.